molecular formula C16H15ClN2O5 B3743486 N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B3743486
M. Wt: 350.75 g/mol
InChI Key: JJFUSNRPLJSVOO-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, two methoxy groups, and a nitro group attached to a benzamide structure

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-9-10(5-4-6-13(9)19(21)22)16(20)18-12-8-14(23-2)11(17)7-15(12)24-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFUSNRPLJSVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination of 2,5-dimethoxyaniline.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated and nitrated intermediates under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 4-chloro-2,5-dimethoxyaniline
  • N-(4-chloro-2,5-dimethoxyphenyl)acetamide
  • 2,5-dimethoxy-4-chlorophenethylamine

Comparison: N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
Reactant of Route 2
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N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide

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